Isovaleraldehyde
Overview
Description
Synthesis Analysis
The synthesis of isovaleraldehyde can be approached through several methods, including the hydroformylation of isobutene and the oxidation of isovaleryl alcohol. These methods vary in their efficiency, selectivity, and environmental impact, making the choice of synthesis pathway critical for industrial applications. The study of these synthesis methods is crucial for optimizing production processes and developing more sustainable and cost-effective manufacturing techniques.
Molecular Structure Analysis
Isovaleraldehyde's molecular structure is characterized by its aldehyde functional group attached to a branched carbon chain. This structural feature is responsible for its distinctive chemical behavior and reactivity. Molecular structure analysis of isovaleraldehyde involves understanding the electronic and spatial arrangement of its atoms, which influences its interaction with other molecules in chemical reactions.
Chemical Reactions and Properties
Isovaleraldehyde participates in a variety of chemical reactions, including condensation, polymerization, and oxidation reactions. These reactions are essential for producing a wide range of chemical products and intermediates. The compound's reactivity is largely determined by the aldehyde functional group, which makes it a valuable reactant in organic synthesis.
Physical Properties Analysis
The physical properties of isovaleraldehyde, such as boiling point, melting point, density, and solubility, are important for its handling, storage, and application in different industrial processes. These properties are influenced by its molecular structure and determine the conditions under which isovaleraldehyde can be used effectively.
Chemical Properties Analysis
Isovaleraldehyde's chemical properties, including acidity, reactivity, and stability, define its behavior in chemical reactions and its compatibility with various reactants and solvents. Understanding these properties is essential for the safe and efficient use of isovaleraldehyde in chemical synthesis and industrial applications.
- (Bahmanpour et al., 2014): A critical review of formaldehyde production processes, relevant due to isovaleraldehyde's role in similar industrial chemical syntheses.
- (Durand et al., 2004): Insights into lipid chemistry and the synthesis of complex compounds, highlighting the importance of aldehyde intermediates.
- (Fenouillot et al., 2010): Review on polymers from renewable resources, demonstrating the potential applications of isovaleraldehyde-derived materials.
- (Nishida et al., 1981): A review of process synthesis that can provide context for the synthesis and application of isovaleraldehyde in chemical engineering.
Scientific Research Applications
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UV/TiO2 Photocatalysis
- Application : Isovaleraldehyde is used in the study of photocatalytic degradation in gas phase .
- Method : The process involves coating catalytic walls with a thin layer of titanium dioxide under near ultraviolet (UV) irradiation . The removal capacity is compared at different continuous reactors: a photocatalytic cylindrical reactor, planar reactor, and pilot unit .
- Results : The results show that laboratory results can be useful for reactor design and scale-up. The flow rate increases lead to the removal capacity increases also .
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Pharmaceuticals
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Perfumes
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Pesticides
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Food Industry
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Wine Aroma
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Photochemical Smog
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Flavoring Agent
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Natural Oils
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Chemical Synthesis
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Flavorant Additive
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Intermediate in Chemical Manufacturing
Safety And Hazards
Isovaleraldehyde is low in general acute toxicity after oral, dermal, or inhalation exposure . It is clearly irritating to the eyes and is strongly irritant to the skin under occlusive conditions . It is also highly flammable .
Relevant Papers A recent paper reported the neuroprotective effect of isovaleraldehyde accompanied with upregulation of BDNF and CREB phosphorylation via the PKA pathway . Another paper reported the study of the degradation of isovaleraldehyde by UV/TiO2 photocatalysis in gas phase in three different continuous reactors .
properties
IUPAC Name |
3-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021619 | |
Record name | 3-Methylbutanal | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |
Record name | ISOVALERALDEHYDE | |
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Record name | Butanal, 3-methyl- | |
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Record name | Isovaleraldehyde | |
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Record name | Isovaleraldehyde | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Record name | Isovaleraldehyde | |
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Record name | 3-METHYLBUTANAL | |
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Flash Point |
55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |
Record name | ISOVALERALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
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Solubility |
Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |
Record name | 3-METHYLBUTANAL | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-Methylbutyraldehyde | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Record name | 3-METHYLBUTANAL | |
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Vapor Pressure |
50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |
Record name | Isovaleraldehyde | |
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Mechanism of Action |
...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy. | |
Record name | 3-METHYLBUTANAL | |
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Product Name |
Isovaleraldehyde | |
Color/Form |
Colorless liquid | |
CAS RN |
590-86-3, 26140-47-6 | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-Methylbutanal | |
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Record name | Isovaleraldehyde | |
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Record name | Butanal, 3-methyl- | |
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Record name | Isovaleraldehyde | |
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Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-60 °F (USCG, 1999), -51 °C | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.